Formvar(R)

Description

Historical Context of Polymeric Materials in Advanced Scientific Instrumentation

The integration of polymeric materials into scientific instrumentation marked a significant technological advancement. Initially, natural polymers like cellulose, rubber, and shellac were utilized for their insulating and structural properties. wikipedia.orgresolvemass.cawikipedia.org The advent of synthetic polymers in the early 20th century, such as Bakelite, a phenol-formaldehyde resin invented in 1907, revolutionized the field by offering materials with tailored properties like heat resistance and electrical non-conductivity. wikipedia.orgresolvemass.ca

In the context of scientific instruments, early plastics were used for components like knobs, casings, and insulators. The development of polymer science, particularly after the work of Hermann Staudinger in the 1920s who proposed the concept of long-chain macromolecules, led to a deeper understanding of polymer structure and properties. wikipedia.orgwikipedia.org This paved the way for the creation of new polymers with specific characteristics suitable for more demanding applications. The period following World War II saw a surge in the commercial production of various synthetic polymers, which found their way into numerous scientific and industrial applications. wikipedia.org

Evolution of Formvar as a Specialized Polymeric Material in Microscopy and Replication

Formvar®, a type of polyvinyl formal resin, emerged as a critical material in the mid-20th century, particularly with the advancement of electron microscopy. wikipedia.org2spi.com It is synthesized from the reaction of polyvinyl alcohol with formaldehyde. wikipedia.org Initially, Formvar® resins were used for a variety of applications, including as coatings, adhesives, and molding materials due to their high softening point, strong electrical insulation properties, flexibility, and water insolubility. wikipedia.org

Its most significant impact, however, was in the field of transmission electron microscopy (TEM). Researchers required extremely thin yet durable support films to hold specimens for observation in the high-vacuum environment of the electron microscope. 2spi.comravescientific.com Formvar® proved to be an ideal candidate for this purpose. The ability to dissolve Formvar® in solvents like ethylene (B1197577) dichloride or chloroform (B151607) and then cast it into uniform, thin films made it a preferred choice for creating specimen support grids. 2spi.comemsdiasum.com These films were strong enough to support various samples while being thin enough to be electron-transparent. ravescientific.com The Formvar® replica method also became a crucial technique for studying the surface of materials. aip.orgresearchgate.net

Contemporary Academic Significance and Broad Research Applications of Formvar

Today, Formvar® remains a widely used material in academic and industrial research, primarily due to its established and reliable performance in microscopy. 2spi.com While other polymers have been developed, Formvar® continues to be a standard for preparing TEM support films. 2spi.comravescientific.com Its applications have expanded beyond conventional TEM to include cryo-electron microscopy (cryo-EM), where it is used to support vitrified biological samples. pnas.orgresearchgate.net

Furthermore, Formvar® finds use in other advanced analytical techniques. In focused ion beam (FIB) milling, which is often used for site-specific sample preparation for TEM, Formvar®-coated grids can be utilized. biorxiv.orgnih.gov In atomic force microscopy (AFM), while not a primary imaging substrate, Formvar® replicas can be used to study surface topography. wikipedia.orgoxinst.com Beyond microscopy, Formvar® is employed in material replication and nanoimprint lithography, a technique for fabricating nanometer-scale patterns. aip.orgwikipedia.org Its film-forming capabilities are also leveraged in the fabrication of certain biomedical devices and as a coating in various specialized applications. polysciences.compreprints.org

Structure

2D Structure

Properties

CAS No. |

63148-64-1 |

|---|---|

Molecular Formula |

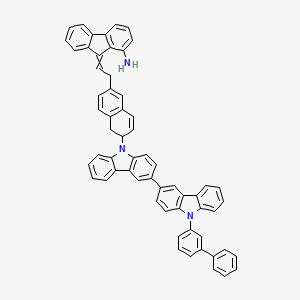

C61H43N3 |

Molecular Weight |

818.0 g/mol |

IUPAC Name |

9-[2-[6-[3-[9-(3-phenylphenyl)carbazol-3-yl]carbazol-9-yl]-5,6-dihydronaphthalen-2-yl]ethylidene]fluoren-1-amine |

InChI |

InChI=1S/C61H43N3/c62-56-21-11-20-52-48-16-4-5-17-49(48)53(61(52)56)31-25-39-24-26-43-36-47(30-27-42(43)34-39)64-58-23-9-7-19-51(58)55-38-45(29-33-60(55)64)44-28-32-59-54(37-44)50-18-6-8-22-57(50)63(59)46-15-10-14-41(35-46)40-12-2-1-3-13-40/h1-24,26-35,37-38,47H,25,36,62H2 |

InChI Key |

HGJQHSCCODDZCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C=CC2=C1C=CC(=C2)CC=C3C4=CC=CC=C4C5=C3C(=CC=C5)N)N6C7=C(C=C(C=C7)C8=CC9=C(C=C8)N(C1=CC=CC=C19)C1=CC=CC(=C1)C1=CC=CC=C1)C1=CC=CC=C16 |

Related CAS |

63148-64-1 |

Origin of Product |

United States |

Advanced Synthesis and Fabrication Methodologies for Formvar Based Materials

Controlled Film Formation Techniques and Parameters

Controlled film formation is paramount to achieving desired material characteristics. Various techniques have been developed to deposit Formvar films with high uniformity and reproducibility, particularly for ultrathin applications.

Solution Casting Protocols for Ultrathin Films

Solution casting is a fundamental technique for preparing Formvar films, especially those in the ultrathin range required for applications like TEM support grids. The "cast-on-glass" method is a common protocol. This involves preparing a Formvar solution, typically in a solvent like ethylene (B1197577) dichloride or dichloroethane. jove.comnih.govemsdiasum.com2spi.com A glass slide is dipped into the solution, and the solvent is allowed to evaporate, leaving a thin film on the glass surface. jove.comnih.govemsdiasum.com

Key parameters influencing film thickness and quality in solution casting include the concentration of the Formvar solution and the drying rate. A 1.5% Formvar solution in ethylene dichloride has been used to prepare support films. jove.comnih.gov Studies have shown that varying the casting time of a 0.2% Formvar solution on glass slides can yield films with different thicknesses. For instance, casting times of 8 and 10 seconds resulted in film thicknesses of 27.26 ± 1.51 nm and 38.40 ± 1.35 nm, respectively. tci-thaijo.orgtci-thaijo.org Thinner films (16.51 ± 1.88 nm to 21.61 ± 0.95 nm) were obtained with shorter casting times (3 and 5 seconds), but these films were prone to shrinkage or wrinkling. tci-thaijo.orgtci-thaijo.org Gradual drying of the film in a covered chamber for a few minutes can result in a more even, thinner film. emsdiasum.comresearchgate.netemsdiasum.com

Once dried, the Formvar film is typically floated off the glass substrate onto a water surface by slowly immersing the slide at a low angle. jove.comnih.govemsdiasum.comresearchgate.net The film, which appears silver-colored at suitable thicknesses, is then scooped up using a support, such as an aluminum rack with holes or a TEM grid. jove.comnih.gov

Table 1: Formvar Film Thickness vs. Casting Time (0.2% Formvar Solution) tci-thaijo.orgtci-thaijo.org

| Casting Time (s) | Film Thickness (nm) |

| 3 | 16.51 ± 1.88 |

| 5 | 21.61 ± 0.95 |

| 8 | 27.26 ± 1.51 |

| 10 | 38.40 ± 1.35 |

Another study investigated the effect of Formvar concentration and casting time on film thickness. Using 0.20%, 0.25%, and 0.30% Formvar solutions with casting times of 3, 5, 8, and 10 seconds, suitable film thicknesses for TEM were found to be between 32.14 ± 1.89 nm and 56.39 ± 5.30 nm. tci-thaijo.org These thicknesses were achieved with specific combinations of concentration and time, such as 0.20% solution with 10 seconds, 0.25% with 5-10 seconds, and 0.30% with 3-8 seconds casting times. tci-thaijo.org

Meniscus Coating and Dipping-Pulling Methods for Varied Thickness Profiles

Meniscus coating and dipping-pulling techniques offer alternative approaches for Formvar film deposition, providing control over film thickness, including the creation of varied thickness profiles or steps on a single substrate. The dipping-pulling technique involves immersing a substrate in a Formvar solution and then withdrawing it vertically at a controlled speed. ias.ac.in

The thickness of the deposited wet film in dip coating is determined by the balance between entraining forces (viscous forces acting as the substrate is withdrawn) and draining forces (gravity). jikangroup.comossila.com The withdrawal speed is a critical parameter; slower pulling speeds result in thinner films, while faster speeds yield thicker films. ias.ac.inossila.com This relationship allows for precise thickness control. For instance, using a 5.5% Formvar solution in acetic acid, films with thicknesses ranging from 0.25 µm to 0.9 µm were obtained by varying the pulling speed from 30 µm/s to 200 µm/s. ias.ac.in Higher concentrations of Formvar solution can be used to achieve larger thicknesses. ias.ac.in The relationship between film thickness and pulling speed has been observed to be linear within certain ranges. ias.ac.in

A significant advantage of the dipping-pulling technique is the ability to create films with multiple thickness steps on a single substrate by changing the pulling speed during the withdrawal process. ias.ac.in This is in contrast to simpler dipping and draining methods where the solution is drained from a stationary substrate, which may lead to less uniform thickness. ias.ac.in

Engineering of Formvar Film Morphology

Beyond controlling thickness, the morphology of Formvar films can be engineered to create structures with specific functionalities, such as porous membranes or holey/lacy architectures.

Strategies for Precise Thickness Control in Nanometer and Micron Ranges

Achieving precise thickness control across nanometer and micron ranges is crucial for tailoring Formvar films for different applications. As discussed in the previous sections, solution concentration, casting time, and withdrawal speed in dipping-pulling methods are primary parameters for controlling thickness. tci-thaijo.orgtci-thaijo.orgtci-thaijo.orgias.ac.in

For ultrathin films in the nanometer range (typically for TEM supports), thicknesses can range from a few nanometers to tens of nanometers. Standard Formvar films can have thicknesses around 10 nm, while ultra-thin options are available in the 5-6 nm range, and thicker films can be 15-20 nm or even 25-50 nm. emresolutions.comemsdiasum.com The casting time of dilute solutions (e.g., 0.2% Formvar) directly impacts the final thickness in the nanometer range. tci-thaijo.orgtci-thaijo.orgtci-thaijo.org

For thicker films in the micron range, dipping-pulling from more concentrated solutions is effective. Films ranging from 0.25 µm to approximately 5 µm have been produced using this method by adjusting solution concentration and pulling speed. ias.ac.in

Table 2: Examples of Formvar Film Thicknesses Achieved by Different Methods and Parameters

| Method | Formvar Concentration | Solvent | Parameters | Thickness Range | Reference |

| Solution Casting | 0.2% | Not specified | Casting time: 3-10 s | 16.51 - 38.40 nm | tci-thaijo.orgtci-thaijo.org |

| Solution Casting | 0.20%, 0.25%, 0.30% | Not specified | Casting time: 3-10 s | 32.14 - 56.39 nm (suitable) | tci-thaijo.org |

| Dipping-Pulling | 5.5% | Acetic acid | Pulling speed: 30-200 µm/s | 0.25 - 0.9 µm | ias.ac.in |

| Dipping-Pulling | Higher concentrations | Acetic acid | Varied pulling speed | Up to ~5 µm | ias.ac.in |

| Commercial Films | - | - | Standard, Ultra-thin, Thick, Extra Thick options | 5-50 nm approx. | emresolutions.comemsdiasum.com |

Techniques for Inducing and Controlling Porosity in Membrane Structures

Formvar can be fabricated into porous membrane structures with controlled porosity, making them suitable for applications requiring material transfer or as support structures in micro- and nanoscale systems. nih.govosti.govresearchgate.net Tunable sub-micron thick porous membranes with porosity ranging from 20% to 65% have been synthesized. nih.govosti.govresearchgate.net

Control over porosity is achieved by carefully controlling the ratios of Formvar, glycerol, and chloroform (B151607) in the synthesis process. nih.govosti.govresearchgate.net This method allows for the production of strong, thin, and porous membranes without requiring complex separation or handling techniques. nih.govosti.govresearchgate.net Stochastic model simulations suggest that a porosity of approximately 50% can be optimal for balancing material transfer and mechanical strength. nih.govosti.govresearchgate.net

Fabrication of Holey and Lacy Film Architectures for Enhanced Substrate Functionality

Holey and lacy Formvar film architectures are specifically designed to provide support for samples while minimizing interference from the support film during microscopy or other analyses. These structures feature patterned holes or a net-like appearance. emresolutions.comemsdiasum.com

Two basic protocols exist for producing holes in Formvar films. One method involves condensing minute water droplets onto the surface of a drying Formvar film; as the film dries, the water droplets create circular holes. Another approach uses a solvent mixture containing a non-polar solvent for Formvar (like ethylene dichloride or chloroform) and a partially polar solvent miscible with both water and Formvar (such as glycerol). As the more volatile solvents evaporate, minute water droplets are left behind, piercing the film.

Lacy films, also known as NetMesh™ grids, are prepared similarly to holey films but typically have larger holes (often >1 µm in diameter) and a more web-like structure with less film area than hole area. emresolutions.comtedpella.com A simple procedure for creating nets involves holding a drying Formvar slide over boiling water for a short period.

These holey and lacy structures can be further stabilized, often by coating them with a thin layer of carbon or silicon monoxide, to enhance their strength and conductivity for applications like TEM. emresolutions.comemsdiasum.comtedpella.comemsdiasum.comemsdiasum.com Holey films can have hole diameters typically ranging from 0.1 to 1.0 µm, while the holes in some holey carbon films with an ultrathin Formvar layer can range from 0.25 µm to 5 µm. emsdiasum.com Lacey Formvar with carbon films can have average hole sizes of 50, 100, and 150 microns. emsdiasum.com

Solvent Systems and Their Influence on Formvar Film Characteristics and Processing

The choice of solvent system is critical in the preparation of Formvar films, impacting properties such as film thickness, homogeneity, morphology, and the presence of structural defects. Formvar is soluble in a variety of organic solvents.

Commonly used solvents for dissolving Formvar include ethylene dichloride, chloroform, and dioxane, which are considered among the most popular wikipedia.org2spi.comemsdiasum.com. Other effective solvents include acetic acid and tetrahydrofuran (B95107) (THF) polysciences.com. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are also used as they help dissolve the resin and facilitate application ontosight.ai.

The concentration of Formvar in the solvent dictates the resulting film thickness. For instance, in electron microscopy, concentrations typically range from 0.25% to 3% for different film thicknesses laddresearch.com. A 0.25% solution is used for very thin substrates, 0.5% for normal substrates, and 3% for thicker replicas laddresearch.com. Higher concentrations, up to 10%, are also available laddresearch.com. Preparing a 1% solution in dichloroethane is a common procedure for creating Formvar films emsdiasum.comresearchgate.net.

The method of film preparation, often involving casting from a solution, is highly dependent on solvent properties, particularly the evaporation rate. When casting films on water, a challenge arises because solvents like 1,2-dichloroethane (B1671644) are denser than water, making it difficult to float the solution aip.org. Modified procedures have been developed to address this, producing films of more uniform thickness aip.org.

The solvent evaporation rate plays a significant role in the morphology and homogeneity of the resulting film. Rapid solvent evaporation can lead to the formation of aggregates or uneven films mdpi.com. This is attributed, in part, to phenomena like Marangoni instabilities, where gradients in surface tension caused by differential evaporation drive convection cells, resulting in variations in film roughness and thickness mdpi.comuri.edu. Conversely, slower evaporation rates can lead to smoother, more homogeneous films researchgate.netmdpi.comuri.edu. For example, gradual drying of a Formvar solution in a covered chamber results in a more even, thinner film emsdiasum.comresearchgate.netemsdiasum.com.

The color of a Formvar film prepared on a water surface by dipping a glass slide into a solution and then floating the film off can indicate its thickness and evenness. A good film for electron microscopy often appears an even grey to dark grey when viewed by reflected light, while yellowish or uneven films are typically too thick researchgate.netsmu.ca. The draining time of the solvent from a film casting chamber also influences thickness; specific drain times have been correlated with obtaining films of desired colors (and thus thicknesses), such as silver or grey researchgate.net.

The interaction between the solvent and the substrate surface also influences film formation and morphology, with good wettability promoting spreading and homogeneous films, while poor wettability can lead to aggregate formation mdpi.com.

Furthermore, the solvent system can influence the internal structure of the polymer film. Studies on other polymers, like poly(vinylidene fluoride), have shown that the solvent evaporation rate can influence the crystalline phases formed in solution-cast films unesp.br. While this specific finding relates to PVDF, it highlights the general principle that solvent evaporation kinetics can impact the solid-state properties of the cast polymer.

In some specialized applications, such as creating "holey" Formvar films for electron microscopy, specific solvent mixtures are used. For instance, dissolving Formvar in a mixture containing a non-polar solvent (like ethylene dichloride) and a partially polar solvent miscible with water and Formvar (like glycerol) can lead to the formation of holes as the more volatile solvents evaporate first, leaving behind water droplets that pierce the film .

The removal of Formvar films, for example, to create pure carbon support films for TEM, also relies on specific solvents that can dissolve the Formvar without affecting the deposited material smu.caagarscientific.comtedpella.com. Chloroform has been noted for its effectiveness in dissolving Formvar without leaving residues, partly attributed to the polymer's molecular weight researchgate.net. Dichloroethane is also used to thin Formvar films after carbon coating emsdiasum.comresearchgate.net.

The mechanical properties of Formvar films can also be indirectly affected by the solvent system used during processing. For instance, when Formvar enamel used in wire coatings is stressed, it can craze upon contact with certain solvents like toluene, naphtha, and xylol alleima.comalleima.com. This indicates that residual solvents or exposure to certain solvents after film formation can impact the film's integrity.

Key Solvent Properties Influencing Formvar Films

| Property | Influence on Film Characteristics |

| Solubility | Determines if Formvar can be dissolved to form a solution |

| Concentration | Controls film thickness |

| Evaporation Rate | Affects film homogeneity and morphology (e.g., roughness, aggregation) researchgate.netmdpi.comuri.edu |

| Density (relative to substrate) | Important for casting methods (e.g., on water) aip.org |

| Wettability | Influences spreading and coverage on the substrate mdpi.com |

Observed Film Characteristics Based on Solvent Evaporation Rate

| Evaporation Rate | Observed Morphology/Characteristic | Source(s) |

| Fast | Aggregate formation, uneven films, Marangoni instabilities mdpi.comuri.edu | mdpi.comuri.edu |

| Slow | Smoother, more homogeneous films, reduced roughness researchgate.netmdpi.comuri.edu | researchgate.netmdpi.comuri.edu |

| Specific Rate | Correlation with film thickness (indicated by color) researchgate.netsmu.ca | researchgate.netsmu.ca |

Common Solvents for Formvar and Their Applications

| Solvent | Applications/Notes | Source(s) |

| Ethylene dichloride | Popular solvent, used for dissolving Formvar wikipedia.org2spi.comemsdiasum.com. Used in holey film prep . | wikipedia.org2spi.comemsdiasum.com |

| Chloroform | Popular solvent, used for dissolving Formvar wikipedia.org2spi.comemsdiasum.com. Used for dissolving Formvar films smu.caagarscientific.comresearchgate.net. | wikipedia.org2spi.comemsdiasum.comsmu.caagarscientific.comresearchgate.net |

| Dioxane | Used for dissolving Formvar wikipedia.org2spi.comemsdiasum.com. | wikipedia.org2spi.comemsdiasum.com |

| Acetic acid | Used for dissolving Formvar polysciences.com. | polysciences.com |

| THF | Used for dissolving Formvar polysciences.com. | polysciences.com |

| DMF | Polar aprotic solvent, helps dissolve resin and facilitate application ontosight.ai. | ontosight.ai |

| DMSO | Polar aprotic solvent, helps dissolve resin and facilitate application ontosight.ai. | ontosight.ai |

| 1,2-dichloroethane | Used for preparing Formvar solutions and thinning films emsdiasum.comresearchgate.netaip.orgemsdiasum.com. Denser than water aip.org. | emsdiasum.comresearchgate.netaip.orgemsdiasum.com |

| Glycerol | Partially polar solvent used in mixtures for holey film preparation . | |

| Toluene, Naphtha, Xylol | Solvents that can cause crazing in Formvar enamel alleima.comalleima.com. | alleima.comalleima.com |

Advanced Material Science and Characterization of Formvar Films

Mechanical Response and Performance Under Environmental and Applied Stress

The mechanical behavior of Formvar films, especially in ultra-thin configurations and under various stress conditions, is a critical area of study for their effective implementation in demanding applications.

Analysis of Elastic Modulus and Deformability

The elastic modulus, or Young's modulus, is a key parameter characterizing a material's stiffness and resistance to deformation in the elastic regime. uchicago.eduitascacg.com For Formvar-based membranes, the elastic modulus has been experimentally determined. One study reported an elastic modulus of 7.8 GPa for Formvar-based membranes with an average thickness of 125 nm. researchgate.netnih.govosti.gov Another study utilizing nanoindentation on a low porosity Formvar variety suspended over a 100 μm channel found an elastic modulus of 7.79 ± 0.94 GPa. researchgate.net This value was noted as being more than twice that of other reported findings at the time. researchgate.net It is suggested that the elastic modulus value can vary with changes to the porosity and composition of the Formvar. researchgate.net

Studies on ultra-thin (110-nm-thin) free-standing polyvinyl formal films irradiated with electrons or alpha particles have shown that the dose dependence of the Young's modulus is non-monotonic. aip.orgresearchgate.net With increasing radiation dose, the effective failure strain and film thickness decrease monotonically, while the modulus scales with the average energy deposited in the film. aip.orgresearchgate.net

Studies on Resilience to Pressure Loading and Tear Propagation in Membrane Applications

Formvar-based membranes demonstrate resilience to pressure loading, making them suitable for applications such as microfiltration. researchgate.netnih.govosti.govresearchgate.net Stochastic model simulations have been employed to characterize the performance of Formvar membranes in pressure-driven loading scenarios relevant to nano- and micro-membrane applications. researchgate.netnih.govosti.govresearchgate.net These simulations indicate that Formvar with a porosity of approximately 50% represents an optimal membrane formulation, facilitating maximum material transfer while also withstanding the highest simulated pressure loadings before tearing. researchgate.netnih.govosti.gov

Investigation of Radiation Tolerance and Associated Damage Mechanisms (e.g., chain scission, cross-linking)

Formvar is known to be resistant to radiation. researchgate.netnih.govosti.govresearchgate.net Studies on the radiation tolerance of ultra-thin Formvar films exposed to electrons or alpha particles have revealed insights into the associated damage mechanisms. aip.orgresearchgate.net The dose dependence of the Young's modulus is non-monotonic, which can be explained by a competition between chain scission and cross-linking processes. aip.orgresearchgate.net Electronic excitations induced by irradiation lead to the scission of polymer chains and the creation of reactive radicals. aip.orgrsc.orgrsc.org While Formvar initially lacks functionalities that readily react with radical species to cause cross-linking, irradiation creates such functionalities, often through the elimination of acetate (B1210297) groups, resulting in unsaturation on the polymer backbone. aip.org

At low radiation doses, chain scission dominates, leading to a reduction in the mean chain length and a decrease in the elastic modulus. aip.orgrsc.orgrsc.org As the dose increases, the concentration of backbone unsaturations, reactive radicals, and free chain ends rises, increasing the probability of inter-molecular reactions and leading to the dominance of cross-linking processes. aip.orgrsc.orgrsc.org This competition between chain scission and cross-linking influences the mechanical properties of the irradiated films. aip.orgresearchgate.net Ion irradiation of polyvinyl formal can lead to the degradation of acetal (B89532), alcohol, and acetate subunits, with scission of the C-C backbone, the acetal ring, and elimination of side chains. rsc.org

Interfacial Phenomena and Surface Energetics of Formvar

The interaction of Formvar with different surfaces and environments is crucial for its application in thin films and membranes.

Quantitative Studies of Wettability and Surface Free Energy

Wettability and surface free energy are important characteristics influencing the interaction of Formvar films with liquids and other materials. researchgate.netnih.govosti.govresearchgate.netkruss-scientific.com Surface free energy is the work required to increase the surface area of a solid phase and significantly impacts wettability. kruss-scientific.com Formvar is described as a thin hydrophilic and oleophilic polymer. researchgate.netnih.govosti.govresearchgate.net Quantitative characterizations of Formvar-based membranes have included the determination of surface free energy. One study reported a surface free energy of 50 mN/m for Formvar-based membranes with an average thickness of 125 nm. researchgate.netnih.govosti.gov For hydrocarbon surfaces such as Formvar, the surface energy is generally reported to be in the range of 20–100 mJ/m². ucsb.edu

Methodologies for Enhanced Film Delamination and Transfer from Substrates

The transfer of thin Formvar films from a deposition substrate to a target substrate is a common requirement in various fabrication processes, such as the preparation of TEM grids or the transfer of other materials like graphene using Formvar as a sacrificial layer. researchgate.netucl.ac.ukresearchgate.netarxiv.orgaip.orggoogle.com Traditionally, free-standing polymer thin films are fabricated using a sacrificial underlayer or overlayer to facilitate removal from the deposition substrate. researchgate.net

Methodologies for enhanced film delamination and transfer from substrates have been developed. One approach involves modifying the substrate to lower the interfacial energy resisting film-substrate separation, which can satisfy the conditions for spontaneous delamination even for very thin films. researchgate.netresearchgate.net This substrate modification can be based on the electrostatic adsorption of a cationic polyelectrolyte. researchgate.net Eliminating the use of sacrificial materials and relying on naturally self-limiting adsorption makes this method suitable for large areas. researchgate.net This technique has been used to achieve delamination of films with high aspect ratios. researchgate.net

Another method for transferring materials like graphene using Formvar involves utilizing chloroform (B151607) to dissolve the Formvar layer after the transfer to the target substrate. researchgate.netaip.org This dissolution process allows for a clean and rapid transfer. aip.org

Data Table: Mechanical and Surface Properties of Formvar Films

| Property | Value (with uncertainty where available) | Conditions / Notes | Source |

| Elastic Modulus | 7.8 GPa | 125 nm thick membranes | researchgate.netnih.govosti.gov |

| Elastic Modulus | 7.79 ± 0.94 GPa | Low porosity variety, nanoindentation | researchgate.net |

| Surface Free Energy | 50 mN/m | 125 nm thick membranes | researchgate.netnih.govosti.gov |

| Surface Energy Range | 20–100 mJ/m² | General range for hydrocarbon surfaces like Formvar | ucsb.edu |

Data Table: Radiation Effects on Ultra-Thin Formvar Films

| Property | Trend with Increasing Radiation Dose | Notes | Source |

| Effective Failure Strain | Decreases monotonically | Scales with average energy deposited | aip.orgresearchgate.net |

| Film Thickness | Decreases monotonically | Exhibits more complex behavior | aip.orgresearchgate.net |

| Young's Modulus | Non-monotonic | Competition between chain scission and cross-linking | aip.orgresearchgate.net |

Spectroscopic and Microscopic Probing of Formvar Morphology and Composition

The detailed structure and chemical makeup of Formvar films can be comprehensively analyzed using a combination of advanced microscopy and spectroscopy techniques. These methods provide insights into surface topography, internal structure, pore morphology, and elemental and chemical composition.

Atomic Force Microscopy (AFM) for Surface Topography and Thickness Profiling

Atomic Force Microscopy (AFM) is a powerful tool for the non-destructive surface characterization of thin films at the micro and nanometric scales. icmab.esspectraresearch.com It provides quantitative three-dimensional topographic profiles of the surface, allowing for the study of roughness, defects, and structural features. icmab.esspectraresearch.com AFM can also be used to determine film thickness, particularly for very thin films. researchgate.net By analyzing line plots across the surface in AFM images, comparisons of thickness variations can be made. researchgate.net The technique is sensitive to surface morphology and can reveal how surface treatments or environmental conditions affect the film structure. icmab.es

AFM operates by scanning a sharp probe tip across the sample surface and measuring the deflection of a cantilever due to tip-sample interactions. ntmdt-si.com This deflection is used to generate a topographical map of the surface. For thin film characterization, AFM provides higher spatial resolution compared to traditional optical microscopy and offers quantitative topographic data that electron microscopy typically does not. icmab.esspectraresearch.com It is applicable to a wide range of materials, including polymers like Formvar, and can be used in various environments, including air and liquid. icmab.esspectraresearch.com

Research findings have demonstrated the use of AFM to characterize the surface morphology of Formvar-based membranes, including the analysis of porosity and surface roughness. researchgate.net Three-dimensional renders and heatmaps generated from AFM data provide visual representations of the surface elevation. researchgate.net

Scanning Electron Microscopy (SEM) for Surface and Pore Morphology Characterization

Scanning Electron Microscopy (SEM) is widely employed to characterize the surface morphology and pore structure of materials, including Formvar films. spectraresearch.comntmdt-si.commuanalysis.comntnu.edufishersci.com SEM provides high-resolution images of the sample surface by scanning it with a focused electron beam and detecting secondary or backscattered electrons. lucideon.comnih.gov This allows for detailed visualization of surface features, particle distribution, grain structure, and defects. lucideon.com

For Formvar membranes, SEM images are used to observe the pore morphology and structure. researchgate.net Studies have utilized SEM to examine holey and lacy Formvar structures, revealing the variations in pore size and distribution based on synthesis conditions. researchgate.net Binary images generated from SEM data can be used to quantify membrane properties such as porosity. researchgate.net While SEM primarily provides information on surface morphology, backscattered electron detectors can offer insights into composition and topography, particularly with heavy-metal labeled surfaces. nih.gov Carbon coating is often applied to Formvar films for SEM analysis to enhance conductivity and improve image resolution, especially for non-conductive polymer materials. vaccoat.comepa.gov

Transmission Electron Microscopy (TEM) for Internal Structure and Cross-Sectional Analysis

Transmission Electron Microscopy (TEM) is a crucial technique for examining the internal structure and performing cross-sectional analysis of thin specimens, including Formvar films used as support membranes on TEM grids. icmab.esspectraresearch.commuanalysis.comntnu.edufishersci.comlucideon.comresearchgate.netromjist.roscispace.comcopernicus.orgoxinst.comsci-hub.boxrsc.org TEM involves transmitting a beam of electrons through an ultrathin sample and forming an image from the transmitted electrons. ntnu.educityu.edu.hk This allows for visualization of structures at very high resolution, often down to the atomic scale. cityu.edu.hk

Formvar films are commonly used as support films on TEM grids due to their thinness and stability under the electron beam. tci-thaijo.orgntnu.eduuniversallab.org These films are particularly useful for supporting ultrathin sections and providing large viewing areas without grid bar interference. ntnu.edu A thin layer of carbon is often coated onto the Formvar film to further stabilize it and improve conductivity. ntnu.eduuniversallab.org

Cross-sectional TEM (XTEM) is a specialized application used to image the internal structures and interfaces of materials, such as multilayer films. cityu.edu.hkuniversallab.orgmeasurlabs.com While preparing cross-sections of thin films on substrates can be challenging, it allows for the determination of layer thickness and the analysis of the structure within the film and at interfaces. cityu.edu.hkuniversallab.orgmeasurlabs.com TEM can also be used to characterize the morphology of nanoparticles deposited on Formvar films. rsc.orgtandfonline.com

Research has shown that the thickness of Formvar films used for TEM can range from tens to hundreds of nanometers, with variations often occurring in the polymer layer. researchgate.net The optimal thickness for TEM analysis is often estimated by observing the film's color under reflected light, with a pale-gray color typically indicating a suitable thickness of 30-50 nanometers. tci-thaijo.org

Application of Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy, Energy Dispersive X-ray Spectroscopy, X-ray Photoelectron Spectroscopy) for Chemical and Elemental Characterization

Advanced spectroscopic techniques provide valuable information about the chemical composition, elemental distribution, and chemical states within Formvar films and samples supported on them. spectraresearch.comresearchgate.netntmdt-si.com

Raman Spectroscopy is a non-destructive technique that provides molecular fingerprints based on the inelastic scattering of light. ntmdt-si.commuanalysis.comresearchgate.netoxinst.com It can be used to identify chemical species and bonding interactions within materials, including thin films and polymers. ntmdt-si.commuanalysis.comresearchgate.net Combined AFM-Raman systems allow for the correlation of topographical information with chemical identification at the microscopic scale. ntmdt-si.com While the Raman signal from thin polymer films can be weak, techniques like Surface-Enhanced Raman Scattering (SERS) can enhance sensitivity. researchgate.netuu.nl Raman spectroscopy has been applied to characterize Formvar-based membranes, providing insights into their chemical structure. researchgate.net

Energy Dispersive X-ray Spectroscopy (EDX or EDS), often coupled with SEM or TEM, is used for elemental analysis. lucideon.comvaccoat.comepa.govcopernicus.orgresearchgate.net EDX detects characteristic X-rays emitted from a sample when it is bombarded with electrons, allowing for the identification and quantification of elements present. lucideon.com For samples on Formvar films, EDX can determine the elemental composition of deposited materials. vaccoat.comresearchgate.net However, the presence of carbon and oxygen from the Formvar film itself needs to be considered, and carbon coating is often used for EDX analysis to minimize interference. vaccoat.comresearchgate.net Quantitative analysis using TEM-EDX for particles on Formvar/carbon films may require corrections for the interference from the support film. researchgate.net

Formvar in Advanced Research Applications and Methodologies

Electron Microscopy Substrate Development and Optimization

Formvar films serve as crucial supporting substrates for specimens in transmission electron microscopy (TEM), enabling high-resolution imaging. 2spi.comntnu.edu The development and optimization of these films and associated grids are critical for obtaining high-quality electron micrographs.

Design and Application of Supporting Films for High-Resolution Transmission Electron Microscopy

Thin films of Formvar, typically ranging in thickness from approximately 5-7 nm to 30-60 nm, are cast onto TEM grids to provide mechanical support for delicate specimens under the electron beam. labtech.comtedpella.com These films are particularly useful for supporting ultrathin sections and fragile materials. ntnu.eduemsdiasum.com The mechanical stability offered by Formvar allows for imaging fragile sections, including ultrathin cryo-sections. labtech.com Formvar is a polymer-type film that is generally hydrophilic, which aids in the even dispersion and deposition of particles onto its surface. labtech.com Formvar-coated grids without a carbon layer are suitable for TEM applications up to 100kV. agarscientific.com

Development of Specialized Grids and Support Film Configurations (e.g., Carbon-Coated Formvar, Holey Formvar)

To enhance stability and conductivity under the electron beam, Formvar films are often coated with a thin layer of carbon. sigmaaldrich.comagarscientific.comscienceservices.eusimpios.euquantifoil.com Carbon-stabilized Formvar films are more stable in the electron beam than pure Formvar films due to improved electrical and heat conduction. quantifoil.com The thickness of the carbon layer on Formvar can range from 1-30 nm, while the Formvar layer can be between 5-50 nm thick. scienceservices.eu This combination is excellent for specimen support, especially for ultrathin sections. emsdiasum.comsigmaaldrich.comscienceservices.eu

Specialized grid configurations like holey Formvar and lacey Formvar films have also been developed. Holey Formvar films contain perforations, allowing for imaging of specimens suspended across the holes with minimal background interference from the support film itself. gatan.comemsdiasum.com These holes can vary in size, typically ranging from sub-micrometer to several micrometers in diameter. emsdiasum.comemsdiasum.com Lacey Formvar films have a more irregular, lace-like network of holes, offering a high percentage of open area. tedpella.comquantifoil.com A continuous ultrathin film on a lacey film can provide a thin support with adequate strength. emsdiasum.comemsdiasum.com These specialized grids are particularly useful for high-resolution imaging of small particulate material like nanotubes and virus particles. emsdiasum.comemsdiasum.com While homemade holey supports involving Formvar casting exist, commercially prepared films offer greater reproducibility in thickness, planarity, and hole characteristics. gatan.com

Formvar support films are available on various grid materials, including copper, nickel, and gold, and in different mesh sizes (e.g., 75, 200, 300, 400 mesh) and configurations (e.g., single slot). labtech.comtedpella.comagarscientific.com

Specimen Preparation Methodologies Utilizing Formvar Films for Diverse Samples (e.g., biological sections, nanoparticles, 2D materials)

Formvar films are integral to the preparation of a wide variety of samples for TEM analysis. For biological specimens, Formvar films are useful for supporting ultrathin sections obtained through ultramicrotomy after fixation, dehydration, and embedding in resin. ntnu.edu The sections are collected on grids, often coated with Formvar, and then stained with electron-dense stains. ntnu.edu

For nanoparticle samples, a common preparation protocol involves applying a droplet of nanoparticle suspension onto the surface of a Formvar or carbon-coated Formvar grid. nanopartz.commicroscopyinnovations.comresearchgate.net The nanoparticles adhere to the film, and excessive liquid is removed, often by blotting with filter paper. nanopartz.commicroscopyinnovations.comresearchgate.net The grid is then typically rinsed and negatively stained for enhanced contrast. microscopyinnovations.comucl.ac.uk Formvar's hydrophilic nature can facilitate good dispersion and deposition of particles. labtech.com Studies have evaluated different support films for nanoparticle imaging, with some suggesting that lacey silicon monoxide with Formvar film can be effective for single particle imaging with minimal artifacts. microscopyinnovations.com

Formvar films are also used in the preparation of 2D materials for TEM. In wet transfer methods for materials like MoS2, a polymer film (such as PMMA) with the 2D material is transferred onto a TEM grid, which may have a holey carbon and Formvar film structure. researchgate.net Solvents are then used to dissolve the polymer, leaving the 2D material on the support film. researchgate.net However, care must be taken as some solvents can potentially dissolve the Formvar film. researchgate.netresearchgate.net

The preparation of Formvar films itself involves dissolving Formvar powder in a suitable solvent like chloroform (B151607) or ethylene (B1197577) dichloride and casting a thin film onto a glass slide, which is then floated onto a water surface and picked up with grids. simpios.euemsdiasum.comnih.gov The thickness of the film can be influenced by the concentration of the Formvar solution and the drying process. emsdiasum.comtci-thaijo.org Observing the color of the floating film can provide an estimate of its thickness. tci-thaijo.org

Replication Methodologies for Surface Topographical Analysis

Formvar is also employed in replication techniques to create faithful copies of surfaces for topographical analysis, particularly when direct imaging is difficult or impossible. arnes.siecmjournal.org

Principles and Refinements of Formvar-Based Replication Techniques

Replication involves creating a mold or copy of a surface's topography using a material like Formvar. arnes.siecmjournal.org A thin film of Formvar is applied to the surface to be replicated, conforming to its contours. researchgate.net Once the film dries or cures, it is carefully removed, carrying a negative impression of the surface. arnes.siecmjournal.org This replica can then be examined using microscopy techniques, such as TEM or SEM. arnes.si For electron microscopy, the Formvar replica may be further processed, for instance, by shadowing with a heavy metal to enhance contrast and reveal surface details, and then stabilizing it with a carbon layer. ecmjournal.orgresearchgate.netnih.gov The original Formvar film can then be dissolved, leaving the metal-shadowed carbon replica. ecmjournal.org

Refinements in Formvar-based replication techniques aim to improve the fidelity and resolution of the replica. Factors such as the thickness of the Formvar film and the method of shadow casting can influence the deduced surface structure. researchgate.net Achieving an approximately true negative replica requires the film thickness to be significantly greater than the depth of the surface structure. researchgate.net

Applications in Micromorphological Analysis of Biological Surfaces

Formvar-based replication has been applied to the micromorphological analysis of biological surfaces. This technique allows for the study of surface features of biological specimens that may be sensitive to the vacuum conditions or electron beam exposure inherent in direct electron microscopy. Replication provides a stable, durable copy that can be examined repeatedly. While historical applications included studying pollen and spore surfaces by creating carbon replicas from Formvar impressions, more modern techniques often utilize silicone-based materials for replicating wet biological surfaces, although Formvar remains relevant for certain applications and as a historical basis for these methods. ecmjournal.orgtandfonline.com The technique allows for depicting the topography of objects like tissue surfaces. ecmjournal.org

Quantitative Characterization of Material Surface Roughness Using Replicas

Formvar, a polyvinyl formal resin, has a long history of use in replication techniques for the characterization of material surfaces, including metals and biological samples. ametsoc.orgresearchgate.netecmjournal.org The method involves applying a Formvar solution to the surface, allowing the solvent to evaporate and the film to harden, thereby creating a replica of the surface topography. ametsoc.orgpatarnott.com This replica can then be examined using various microscopy techniques, such as electron microscopy or optical profilometry, to analyze surface features. researchgate.netecmjournal.orgcopernicus.org

Early studies demonstrated the utility of Formvar replicas for examining the surface structure of metal alloys and evaluating surface finish. researchgate.netscispace.comnist.gov By using techniques like shadowing and interferometry, researchers could measure the depths of structures on the original specimens and their corresponding replicas. researchgate.net While an ideal negative replica is typically formed when the film thickness is more than double the structure's depth, Formvar replicas are suitable for many applications, with precautions taken to mitigate deficiencies. researchgate.net The resolution of the replica film is proportional to its linear thickness. researchgate.net

More recently, the Formvar replication technique has been applied to the quantitative characterization of ice crystal roughness, a parameter crucial for understanding their scattering properties and impact on radiative transfer in the atmosphere. researchgate.netcopernicus.org A novel approach combines the traditional Formvar method with modern imaging techniques like scanning optical profilometry to obtain high-resolution roughness measurements. copernicus.org This allows for the identification of roughness features as small as 0.8 µm. copernicus.org

Research has shown that this technique can successfully create ice crystal replicas and enable their imaging and analysis at roughness scales using a profilometer. copernicus.org Quantitative data on roughness parameters like RMS roughness, mean roughness, and skewness can be obtained from both original salt crystals and their Formvar replicas, demonstrating the method's capability for capturing surface details. researchgate.net

| Sample Type | Area Range (mm²) | RMS Roughness Range (µm) | Mean Roughness Range (µm) | Skewness Range |

|---|---|---|---|---|

| Salt Crystal | 0.104 - 0.255 | 13.27 - 26.74 | 10.76 - 19.16 | -1.447 - -0.35 |

| Replica of Salt Crystal | 0.1124 - 0.218 | 10.63 - 22.73 | 8.27 - 18.96 | 0.304 - 0.454 |

Environmental and Atmospheric Science Applications (e.g., Ice Crystal Replication for Cloud Physics)

Formvar has been extensively used in environmental and atmospheric science, particularly for the replication of ice crystals and other cloud particles. ametsoc.orgpatarnott.commanchester.ac.ukherts.ac.uk This method, first described in 1941, involves collecting ice crystals in a solution of Formvar dissolved in a solvent like ethylene dichloride or chloroform. ametsoc.orgpatarnott.comherts.ac.uk As the solvent evaporates, a solid Formvar replica of the ice crystal is left behind, preserving its detailed features. ametsoc.orgpatarnott.comherts.ac.uk

This replication technique allows researchers to study ice crystal habits, size, and shape properties under a microscope at a later time, avoiding the need to work in cold environments and preventing changes in crystal shapes. ametsoc.orgmanchester.ac.uk The method has been used in cloud chambers to study crystal growth and habit formation under controlled conditions. copernicus.orgmanchester.ac.uk

Formvar replicas have been utilized in balloon-borne cloud particle replicators to measure the vertical profile of particles and in instruments designed for studying the transmission of snowfall. copernicus.org These replicators capture crystals by allowing them to impact a thin film of Formvar solution, creating detailed imprints. copernicus.org

While traditionally used for imaging and habit classification, recent advancements are enabling the retrieval of finer details like roughness from Formvar replicas, which is critical for improving radiative transfer models and climate forecasts. copernicus.org Despite the move towards optical imaging probes for automatic sizing and shape determination, the higher resolution available from optical imaging of Formvar replicas remains valuable. copernicus.org

The Formvar replication process for ice crystals involves allowing the Formvar solution to flow around the crystal. copernicus.org As the solvent evaporates, a plastic replica of the solid Formvar solute remains. copernicus.org This technique has been used to collect cloud particles and create detailed imprints on a thin film. copernicus.org Studies have also investigated the replica process to understand phenomena like aggregation and secondary ice formation. copernicus.org The method is effective for preserving replicas of ice crystal shapes, although liquid droplets may be flattened, requiring a calibration factor to determine original droplet size. patarnott.com

Advanced Membrane Science and Engineering Applications

Formvar-based membranes have emerged as viable materials in advanced membrane science and engineering, particularly for applications in microfluidics and nanoscience. researchgate.netresearchgate.netosti.govnih.gov Formvar is characterized as a thin, hydrophilic, and oleophilic polymer that is inert to most chemicals and resistant to radiation, making it suitable for diverse environments where other polymers might degrade. researchgate.netresearchgate.netosti.govnih.gov

Design and Synthesis of Porous Formvar Membranes for Microfluidics and Nanoscience

A key area of research involves the design and synthesis of porous Formvar membranes with controlled morphologies for use in micro- and nano-scale systems. researchgate.netresearchgate.netosti.govnih.gov Methodologies have been developed to create ultra-thin and strong Formvar-based membranes with tunable porosity ranging from 20% to 65%. researchgate.netresearchgate.netosti.govnih.gov This tunability is achieved by controlling the ratios of Formvar, glycerol, and chloroform during the synthesis process. researchgate.netresearchgate.netosti.govnih.gov

The synthesis process typically involves mixing Formvar resin with chloroform to form a solution, which is then further diluted. researchgate.net Glycerol is added, and the mixture is vigorously shaken and sonicated. researchgate.net Clean glass slides are dipped into the solution and air-dried, followed by separation of the membrane from the slide using methods like exposure to water vapor. researchgate.net This process is noted for not requiring complex separation or handling methods, allowing for the production of strong, thin, and porous membranes. researchgate.netresearchgate.netosti.gov

Characterization techniques such as scanning electron microscopy (SEM), atomic force microscopy (AFM), drop shape analysis, and Raman spectroscopy are employed to study the membrane morphology and mechanical properties. researchgate.netresearchgate.net For example, SEM images can reveal the holey or lacy structure of the porous Formvar. researchgate.net Formvar-based membranes with controlled porosity are being explored as support structures in micro- and macro-scale systems. researchgate.netresearchgate.net

Performance Evaluation and Stochastic Modeling of Membrane Transport Phenomena

Performance evaluation of Formvar membranes involves characterizing their chemical compatibility, mechanical responses, and wettability as a function of porosity. researchgate.netosti.gov These membranes have demonstrated a wide range of chemical compatibility. researchgate.netosti.gov Mechanical properties, such as elastic modulus, have been determined for Formvar membranes. researchgate.netosti.gov For instance, Formvar-based membranes have been reported to have an elastic modulus of 7.8 GPa, a surface free energy of 50 mN/m, and an average thickness of 125 nm. researchgate.netosti.govnih.gov

Stochastic modeling plays a role in understanding and predicting the performance of Formvar membranes, particularly in pressure-driven loading scenarios relevant to micro- and nano-membrane applications. researchgate.netresearchgate.netosti.govnih.gov Stochastic model simulations have indicated that Formvar membranes with approximately 50% porosity represent an optimal formulation, balancing material transfer across the membrane with the ability to withstand simulated pressure loadings before tearing. researchgate.netresearchgate.netosti.govnih.gov

Stochastic models are broadly used to analyze transport processes in complex environments, including membrane diffusion. aps.org These models can be based on concepts like Brownian motion or random walk models, relating fluxes to the forces within the system and involving the physiochemical properties of the membrane. aps.org Evaluating various transport models often involves using experimental data to estimate membrane parameters.

Integration of Formvar Membranes into Micro-Electromechanical Systems (MEMS) and Nanosystems

The development of resilient and versatile membranes with controlled porosity makes Formvar-based membranes promising candidates for integration into Micro-Electromechanical Systems (MEMS) and nanosystems. researchgate.netresearchgate.netosti.govnih.gov Formvar has been utilized as a support material for various nano- and micro-structures in applications such as transmission electron microscopy (TEM) grids and microfluidic systems. researchgate.net

The ability to synthesize tunable sub-micron thick porous membranes with controlled properties is crucial for their application in microfluidics and nanoscience. researchgate.netresearchgate.netosti.govnih.gov The integration of membranes into microfluidic devices is a growing area, enabling applications in fields like biomedicine and industrial processes by acting as selective barriers. alineinc.comresearchgate.net These integrated systems allow for precise fluid manipulation and enhanced mass transfer rates. alineinc.com

MEMS technology itself involves the fabrication of micro-scale devices that often incorporate membranes for various functionalities, such as sensors and transducers. univ-tours.frrafaldb.com Formvar membranes, with their controlled porosity and mechanical properties, can potentially be integrated into such systems for specific separation or support functions at the micro- and nano-scale.

Specialized Optical and X-ray Applications

Formvar films are widely utilized in specialized optical and X-ray applications due to their favorable properties as thin, free-standing membranes.

Utilization in XUV-Soft X-ray Spectroscopy and Filter Design

Free-standing submicron-thick organic films, including Formvar, are of significant interest for XUV-soft X-ray spectroscopy applications ias.ac.inresearchgate.net. These films can function as band-pass filters for X-ray diodes or cut-off filters for X-ray spectrographs ias.ac.inresearchgate.net. The use of free-standing films is crucial in these applications to prevent complications in the recorded spectrum that could arise from a support structure ias.ac.inresearchgate.net.

Formvar is often chosen for these films due to its higher tensile strength compared to other organic films like Parlodion, Zapon, or Saran, which are also used as X-ray filters ias.ac.in. Additionally, Formvar films of a given thickness exhibit a lower energy cut-off and a simpler transmission profile because of a relatively larger carbon constituent fraction ias.ac.in.

Thin Formvar films for XUV-soft X-ray applications can be prepared using techniques such as the dipping and pulling method ias.ac.inresearchgate.net. This technique involves immersing a glass slide in a Formvar solution and pulling it out vertically ias.ac.inresearchgate.net. The film thickness can be controlled by varying the pulling speed and solution concentration ias.ac.inresearchgate.net. This method allows for the creation of planar unsupported films with single or multiple thickness steps, ranging from 0.25 µm to approximately 5 µm, over areas up to about 800 mm² ias.ac.inresearchgate.net. Films with multiple thickness steps can be valuable in studies such as shock propagation measurements ias.ac.in.

Formvar films, with or without additional coatings, are used for XUV-soft X-ray spectroscopy ias.ac.inresearchgate.net. For instance, they can be used in conjunction with coatings like aluminum to create composite filters on mesh supports for applications in space-based X-ray and EUV solar observations researchgate.net.

Role as Targets in Plasma Ablation Studies and X-ray Laser Research

Formvar films serve as targets in various high-energy density physics experiments, including plasma ablation studies and X-ray laser research ias.ac.inresearchgate.netoptica.org. In these studies, thin films are irradiated with high-power lasers to create plasmas optica.orgresearching.cn.

In X-ray laser experiments, Formvar films have been used as thin film targets ias.ac.in. For example, in experiments searching for gain in neonlike copper plasmas or studying selenium targets for VUV lasing, Formvar has been a component of the targets optica.org. The thickness of the Formvar layer in such targets is a factor in the experiment design optica.org. Formvar's composition, primarily carbon and oxygen, can influence the electron density distribution in the resulting plasma optica.org.

Formvar films with multiple thickness steps, prepared by techniques like the dipping and pulling method, are also useful as targets for plasma ablation studies ias.ac.inresearchgate.net. Laser-driven dynamic compression physics experiments, often conducted at high-energy laser facilities, utilize targets that can include thin foils or multilayer samples, where an ablator layer is used to confine the laser-produced plasma researching.cn. While the specific use of Formvar as the primary ablator is not detailed in the provided results, its role as a thin film target or component in such experiments is noted ias.ac.inresearchgate.netoptica.org.

Application as Substrates for Transmission Photocathodes

Formvar films are frequently employed as substrates for transmission photocathodes ias.ac.iniastate.eduarxiv.org. Transmission photocathodes are designed so that incident radiation passes through the substrate before interacting with the active photocathode material, and the emitted electrons are collected from the opposite side.

Formvar's properties make it a suitable substrate material for these applications. It can be prepared as thin, free-standing films ias.ac.in. These films then serve as a base upon which active photocathode materials, such as cesium iodide (CsI) or gold, are coated ias.ac.inarxiv.org. For instance, CsI thin films deposited on Formvar coated copper grids have been studied for their structural and morphological features using transmission electron microscopy arxiv.org. The growth and solid-state dewetting behavior of gold thin films deposited on Formvar film substrates by sputtering techniques have also been investigated, showing that the size and density of the resulting gold nanoparticles depend on the film thickness researchgate.net.

Formvar substrates are used for coating materials like CsI or gold to create transmission photocathodes for instruments such as X-ray streak cameras ias.ac.in. Research in photocathodes for applications beyond accelerators, such as photodetectors, also explores the use of various substrates, and Formvar's ability to support thin films for transmission mode operation is relevant in this context cern.ch. The transmission properties of the substrate are critical for the performance of transmission photocathodes, allowing the incident radiation to reach the active layer iastate.edu.

Methodological Considerations and Future Research Directions for Formvar

Identification and Mitigation of Artifacts in Formvar-Based Imaging and Replication Techniques

Formvar films are extensively used as support substrates in electron microscopy, particularly in transmission electron microscopy (TEM), where ultra-thin sections or dispersed samples are placed on Formvar-coated grids for imaging nih.gov. While providing essential support, the Formvar film itself can introduce artifacts that may interfere with accurate imaging and interpretation of the sample.

One significant source of artifacts relates to the inherent properties of the Formvar solution and the conditions under which the film is prepared and applied copernicus.org. Factors such as the concentration of the Formvar solution and environmental conditions like temperature and humidity during preparation can influence the film's thickness, homogeneity, and surface characteristics, potentially leading to variations and artifacts in the resulting images copernicus.orgresearchgate.net. For instance, inconsistencies in film thickness can affect electron transparency and introduce variations in image contrast. Surface irregularities or contamination on the Formvar film can be misinterpreted as features of the sample itself.

In replication techniques, where Formvar is used to create a replica of a surface for later imaging, artifacts can arise from the replication process. Distorted or permeation artifacts may occur, particularly with biological samples, potentially due to factors like prolonged curing times or dehydration effects during the replication process researchgate.net.

Mitigation strategies for these artifacts involve careful control over the film preparation process. Using a consistent and optimized Formvar solution concentration is crucial copernicus.org. Modified methods for preparing Formvar films have been developed to improve consistency and reduce preparation time researchgate.net. Ensuring controlled environmental conditions, such as temperature and humidity, during film casting can also enhance reproducibility and minimize variations researchgate.net. Furthermore, stabilizing Formvar films with a thin coating of carbon is a common practice to increase mechanical stability and reduce issues like charging artifacts, which are particularly problematic for non-conductive samples in electron microscopy nih.govsimpios.eumdpi.com. Rigorous quality control checks for prepared grids are also essential to identify and exclude those with imperfections simpios.eu.

In imaging, employing correlative microscopy techniques can help in distinguishing sample features from potential artifacts introduced by the support film. By correlating images obtained using different microscopy modalities, researchers can gain higher confidence in their observations biorxiv.orgnih.gov.

Challenges in Reproducibility and Standardization of Formvar Film Preparation

Despite its widespread use, achieving high reproducibility and standardization in Formvar film preparation remains a challenge researchgate.netbu.eduthermofisher.com. The manual methods often employed for casting Formvar films can lead to variability depending on the skill and experience of the operator simpios.eu.

Factors contributing to inconsistencies include variations in the dipping speed when lifting grids from the Formvar solution, the angle at which the film is cast onto the water surface, and the handling of the delicate films before they are picked up by the grids. The concentration and age of the Formvar solution can also impact film quality and reproducibility copernicus.org. Furthermore, the hydrophilicity of the prepared grids, which is important for sample adhesion, can decrease over time due to the development of electrostatic charges, particularly when stored for extended periods researchgate.net.

Efforts to improve reproducibility have led to the development of modified preparation methods aimed at simplifying the process and reducing dependence on strict environmental conditions researchgate.netresearchgate.net. These modified methods can yield more consistent results under ambient temperature and humidity conditions researchgate.net.

Standardization efforts involve establishing detailed protocols and quality control measures. Guidelines for the preparation of coated grids for electron microscopy, including Formvar films, outline necessary equipment, reagents, and procedures, emphasizing the importance of recording quality control results simpios.eu. However, the inherent variability of manual techniques underscores the need for further automation or development of more robust preparation methods to achieve higher levels of standardization across different laboratories.

Research findings have highlighted the impact of preparation methods on the number of particles that adhere to the grid, demonstrating the variability between standard and modified techniques researchgate.netresearchgate.net.

| Preparation Method | Mean Number of Virus Particles Adhered (Freshly Prepared) |

| Standard Formvar Grid (SFG) | 156.90 ± 5.83 researchgate.netresearchgate.net |

| Modified Formvar Grid (MFG) | 252.04 ± 7.64 researchgate.netresearchgate.net |

Note: Data represents mean number of Pulau virus particles adhered to a 400-mesh copper grid.

This data illustrates that the preparation method significantly impacts the efficacy of particle capture, highlighting the reproducibility challenge.

Advancements in Theoretical and Computational Modeling of Formvar Behavior and Interactions

Theoretical and computational modeling approaches are increasingly being applied to understand the behavior of polymeric materials like Formvar and their interactions with various substances and environments samayele.comelifesciences.orgkth.se. While specific computational studies focusing solely on Formvar are not extensively detailed in the provided search results, the broader field of computational materials science offers valuable insights into how such modeling can be applied to polymers.

Computational modeling can simulate the molecular structure and dynamics of Formvar, providing insights into its physical and chemical properties, such as its flexibility, solubility in different solvents (e.g., acetone, chloroform (B151607), dioxane, THF) fishersci.pt, and interactions with surfaces. These models can help predict how Formvar films form and behave under different casting conditions, potentially aiding in optimizing preparation methods to improve reproducibility and minimize artifacts.

Furthermore, computational approaches can be used to model the interactions between Formvar films and the samples being imaged or replicated. This is particularly relevant for understanding the adhesion of biological particles or the fidelity of surface replication researchgate.net. Modeling can help elucidate the forces and mechanisms governing these interactions at the molecular level.

Theoretical modeling can also contribute to understanding the mechanical properties of thin Formvar films, such as their tensile strength and stability under electron beam irradiation mdpi.com. This is crucial for applications in electron microscopy where the film must withstand vacuum conditions and electron bombardment.

The field of computational materials science is advancing rapidly, with the ability to model complex material behaviors and interactions with increasing accuracy kth.se. Applying these advanced modeling techniques to Formvar could lead to a deeper understanding of its fundamental properties and how they influence its performance in various applications. This could inform the development of new Formvar formulations or preparation techniques with improved characteristics. Computational modeling provides a framework for testing theories and making predictions about material behavior samayele.comelifesciences.org.

Emerging Research Frontiers and Interdisciplinary Applications of Formvar in Materials Science and Engineering

Formvar's versatile properties lend themselves to emerging research frontiers and interdisciplinary applications beyond its traditional use in microscopy support films. Its application in wire coatings, surface coatings, and adhesives highlights its utility as a robust and heat-resistant polymer thermofisher.comfishersci.pt.

In materials science and engineering, Formvar can be explored as a component in novel composite materials. Its ability to form thin, flexible films makes it a potential matrix material for incorporating nanoparticles or other functional additives to create composites with tailored electrical, thermal, or mechanical properties. For instance, Formvar solutions have been used in the production of membranes, adding strength while thinning the material copernicus.org. These membranes find applications at micro- and nanoscales in filtration systems and pressure sensors copernicus.org.

The use of Formvar in creating replicas for imaging suggests potential applications in microfluidics and soft lithography, where precise replication of surface features is required. Its compatibility with various solvents and its ability to form stable films are advantageous in these areas.

Furthermore, in the context of interdisciplinary research, Formvar's role in supporting biological samples for microscopy could be expanded. Research into improving the hydrophilicity of Formvar films or developing modified surfaces could enhance the adhesion and preservation of delicate biological structures, facilitating advanced studies using correlative light and electron microscopy biorxiv.orgnih.gov.

The broader field of materials science is actively exploring new materials for diverse applications, including energy, medicine, and aerospace case.eduinteresjournals.orgdhu.edu.cn. While not explicitly stated, Formvar's properties might make it suitable for niche applications within these fields, perhaps as a protective coating, a binder in functional materials, or a component in sensing devices, particularly where thin, stable polymeric films are required. The interdisciplinary nature of materials science encourages the exploration of existing materials like Formvar for novel uses interesjournals.org.

The development of advanced materials, including polymers and composites, is a key area of research with significant engineering applications case.edu. Formvar, with its established properties and potential for modification, could play a role in these advancements.

Q & A

Q. How should Formvar films be prepared to prevent alpha-detector contamination in spectrometry studies?

Formvar films are synthesized by dissolving Formvar resin in a volatile solvent (e.g., ethylene dichloride) and depositing the solution onto a substrate via spin-coating. The thickness (e.g., ~5.355 × 10⁻⁵ g/cm²) is calibrated using stopping power calculations from databases like ASTAR, which account for alpha particle interactions . Post-deposition, films are air-dried and validated for uniformity using microscopy or interferometry.

Q. What characterization methods are critical for ensuring Formvar film integrity in experimental setups?

Key methods include:

- Thickness measurement : Calculated via stopping power models (e.g., ASTAR) or direct measurement using profilometry.

- Energy resolution testing : Alpha spectrometry (e.g., ORTEC SOLOIST with PIPS detectors) to quantify shifts (~30 keV) and resolution degradation (~7%) .

- Contamination checks : Post-experiment detector surface analysis via autoradiography or gamma spectroscopy.

Advanced Research Questions

Q. How can researchers validate the impact of Formvar films on alpha spectrometry parameters without compromising data accuracy?

- Controlled calibration : Compare spectra from bare detectors vs. Formvar-coated detectors using standardized alpha sources (e.g., ²³⁸U, ²⁴¹Am).

- Statistical analysis : Apply Gaussian fitting to peak shapes to quantify resolution (FWHM) and energy shifts. For example, a resolution change of ≤7% and energy shift ≤30 keV indicates acceptable film performance .

- Cross-validation : Replicate experiments across multiple detectors to isolate film-specific effects from instrumental noise.

Q. What methodologies address contradictions in data when Formvar films introduce unexpected spectral artifacts?

- Source identification : Use Monte Carlo simulations (e.g., SRIM/TRIM) to differentiate film-induced energy loss from detector malfunctions.

- Blind testing : Conduct experiments with/without films under identical conditions to isolate variables.

- Peer calibration : Collaborate with labs using alternative film materials (e.g., VYNS) to benchmark results .

Methodological Recommendations

- Experimental Design : Pre-test film thickness using non-radioactive substrates to avoid detector contamination during calibration.

- Data Transparency : Archive raw spectra and calibration curves in repositories like Zenodo for reproducibility.

- Interdisciplinary Integration : Combine Formvar film data with complementary techniques (e.g., SEM for surface topology) to resolve ambiguities in contamination studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.